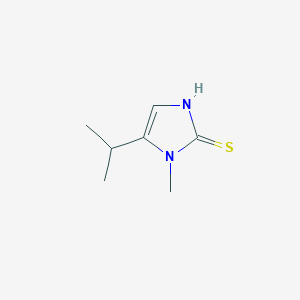

1-methyl-5-(propan-2-yl)-1H-imidazole-2-thiol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-4-propan-2-yl-1H-imidazole-2-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2S/c1-5(2)6-4-8-7(10)9(6)3/h4-5H,1-3H3,(H,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXWHRKFZXYAKNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CNC(=S)N1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Tautomeric Equilibria and Spectroscopic Characterization of 1 Methyl 5 Propan 2 Yl 1h Imidazole 2 Thiol Systems

Thione-Thiol Tautomerism in Imidazole-2-thiols

Imidazole-2-thiol and its derivatives are capable of existing in a tautomeric equilibrium between a thione form (possessing a C=S double bond and an N-H bond) and a thiol form (with a C-S-H single bond and a C=N double bond within the ring). Theoretical calculations and experimental data for this class of compounds, including the closely related anti-thyroid drug methimazole (B1676384) (1-methyl-1H-imidazole-2-thiol), indicate that the thione tautomer is the more stable and predominant form in both solid and solution phases. ias.ac.inscialert.net The stability of the thione form is a key factor in the chemical and biological properties of these molecules. ias.ac.in

Experimental Elucidation of Tautomeric Forms

Several spectroscopic techniques are instrumental in determining the dominant tautomeric form of imidazole-2-thiols.

Infrared (IR) Spectroscopy: IR spectroscopy provides direct evidence for the thione-thiol equilibrium. The presence of the thione form is characterized by a distinct N-H stretching vibration, typically observed in the range of 3100–3460 cm⁻¹, and a strong absorption band for the N-C=S group between 1250–1340 cm⁻¹. oup.com Conversely, the thiol tautomer would exhibit a weak but sharp S-H stretching band around 2550–2650 cm⁻¹. The absence of this S-H band, coupled with the presence of the N-H band, is strong evidence for the predominance of the thione form. oup.comekb.eg

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹³C NMR, is a powerful tool for distinguishing between tautomers. oup.com A diagnostic indicator is the chemical shift difference (Δδ) between the C4 and C5 carbons of the imidazole (B134444) ring. Calculations and experimental data on model compounds show that the Δδ(C4-C5) value varies significantly upon tautomerization, allowing for the identification of the major tautomeric state in solution. nih.gov In ¹H NMR, the N-H proton of the thione form typically appears as a broad, exchangeable signal at a downfield chemical shift, often above 12 ppm. nih.gov

High-Resolution Mass Spectrometry (HRMS): While mass spectrometry primarily provides information on molecular weight and fragmentation, specialized techniques like low-energy collision-induced dissociation (CID) ESI-QTOF-MS can help differentiate tautomers based on their distinct fragmentation pathways. oup.com

Advanced Spectroscopic Analysis for Structural Confirmation

A combination of modern spectroscopic techniques is essential for the unambiguous structural confirmation of 1-methyl-5-(propan-2-yl)-1H-imidazole-2-thiol.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the electronic environment of the heteroatoms. For the dominant thione tautomer of this compound, the following spectral characteristics are expected.

¹H NMR: The proton NMR spectrum is predicted to show distinct signals for each unique proton environment. The N-H proton is expected to appear as a broad singlet at a very low field (δ > 12 ppm). The proton on the C4 of the imidazole ring would resonate as a singlet. The isopropyl group would present as a septet for the methine (CH) proton and a doublet for the two equivalent methyl (CH₃) groups. The N-methyl group would appear as a sharp singlet.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| N-H | > 12.0 | broad singlet |

| C4-H | ~7.0 - 7.5 | singlet |

| N-CH₃ | ~3.5 - 4.0 | singlet |

| CH (isopropyl) | ~3.0 - 3.5 | septet |

¹³C NMR: The carbon spectrum provides key information, especially the chemical shift of the C2 carbon, which is indicative of the thione (C=S) group. This signal is expected to appear significantly downfield, typically in the range of 178-188 ppm. nih.govnih.gov The other carbons of the imidazole ring and the alkyl substituents would resonate at higher fields. As previously mentioned, the relative shifts of C4 and C5 are diagnostic for the tautomeric form. nih.gov

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 (C=S) | ~178 - 188 |

| C5 | ~130 - 135 |

| C4 | ~115 - 125 |

| N-CH₃ | ~30 - 35 |

| CH (isopropyl) | ~25 - 30 |

¹⁵N NMR: ¹⁵N NMR spectroscopy can directly probe the nitrogen environments within the imidazole ring. This technique is highly sensitive to changes in hybridization and protonation state, making it a valuable tool for studying tautomeric equilibria and hydrogen bonding interactions in the solid state. tandfonline.comresearchgate.net

Infrared (IR) Spectroscopy

The IR spectrum is crucial for identifying functional groups and confirming the dominance of the thione tautomer. The spectrum is expected to be characterized by the absence of a sharp S-H stretch and the presence of a broad N-H absorption band.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~3400 - 3100 | N-H stretching (broad) |

| ~2970 - 2870 | C-H stretching (aliphatic) |

| ~1620 - 1560 | C=N stretching |

The pattern of skeletal stretching bands in the 1400–1650 cm⁻¹ region and the strong bands associated with the thioamide system are characteristic of the thione formulation rather than the aromatic thiol structure. rsc.org

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the molecular weight and elemental formula of the compound. For this compound (C₇H₁₂N₂S), the expected monoisotopic mass is approximately 156.0772 g/mol . HRMS would confirm this elemental composition with high accuracy.

The fragmentation pattern in electron ionization (EI-MS) can provide structural information. Common fragmentation pathways for related heterocyclic thiones involve the loss of substituents from the ring. nih.govarkat-usa.orgresearchgate.net

Predicted Mass Spectrometry Data

| m/z | Assignment |

|---|---|

| ~156 | Molecular Ion [M]⁺ |

| ~141 | [M - CH₃]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The tautomeric equilibrium between the thione and thiol forms of imidazole-2-thiol derivatives is a critical factor influencing their electronic absorption spectra. In the case of 1-methyl-1H-imidazole-2-thiol, the thione form is predominantly stable in the ground state. uc.pt UV-Vis spectroscopy is a powerful tool to study this equilibrium and the electronic transitions within the molecule.

Studies on related 2-mercaptoimidazole compounds reveal that the thione tautomer exhibits characteristic absorption bands in the ultraviolet region. uc.pt The absorption spectrum of 1-methyl-2-mercaptobenzimidazole, a benzofused analogue, has been recorded in ethanol (B145695), providing insight into the expected spectral properties. uc.pt Photochemical studies involving UV irradiation have been shown to induce the conversion of the thione form to the thiol form, which can be monitored by observing changes in the absorption spectra. uc.pt

For instance, upon sublimation, compounds like 1-methyl-2-thioimidazole exist in the gas phase primarily as the thione tautomer. acs.org The electronic transitions observed in the UV-Vis spectrum correspond to promotions of electrons from bonding or non-bonding orbitals to anti-bonding orbitals (e.g., n → π* and π → π* transitions), which are characteristic of the C=S chromophore within the imidazole ring.

Table 1: Representative UV Absorption Data for Related Imidazole Derivatives

| Compound | Solvent/Matrix | λmax (nm) | Tautomeric Form |

| 2-Mercaptobenzimidazole | Ethanol | ~307 | Thione |

| 2-Thioimidazole | Argon Matrix | ~278 (Irradiation Wavelength) | Thione to Thiol Conversion |

Note: The data presented is for analogous compounds and serves as a reference for the potential spectroscopic behavior of this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive evidence of molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. For imidazole-2-thiol derivatives, crystallographic studies have consistently shown that the thione tautomer is the dominant form in the solid state. uc.pt

While a crystal structure for this compound is not available, data from its oxidation product, 1-methyl-1H-imidazole-2-sulfonic acid , offers valuable information about the geometry of the core imidazole ring system. researchgate.net In the crystal structure of this sulfonic acid, the molecule exists as a zwitterion, and the bond lengths and angles within the imidazole ring are consistent with standard values. researchgate.net

Furthermore, the crystal structure of the related compound 1-methyl-1H-benzimidazole-2-thiol has been determined, confirming its existence in the thione form in the solid state. nih.gov The analysis of such structures reveals details about the planarity of the ring system and the nature of intermolecular hydrogen bonding, which often involves the N-H and C=S groups of the thione tautomer.

Table 2: Selected Crystallographic Data for an Oxidized Analogue

| Parameter | 1-methyl-1H-imidazole-2-sulfonic acid |

| Crystal System | Monoclinic |

| Space Group | Centrosymmetric |

| Molecular Form | Zwitterion |

| Key Feature | Bond lengths and angles approach standard values for the imidazole ring. |

Note: This data is for an oxidation product and is used to infer structural aspects of the parent imidazole ring.

Mechanistic Investigations and Advanced Chemical Reactivity of 1 Methyl 5 Propan 2 Yl 1h Imidazole 2 Thiol

Oxidation Pathways of the Thiol Group

The thiol group is a primary site for oxidative transformations. Studies on analogous compounds, such as 1-methyl-1H-imidazole-2-thiol, have demonstrated that the oxidation products are highly dependent on the reaction conditions, including the oxidant used, stoichiometry, and solvent.

The oxidation of 1-methyl-1H-imidazole-2-thiol with chlorine dioxide has been shown to yield different products depending on the reaction parameters. researchgate.net The primary products observed are 1-methylimidazole-2-sulfonic acid, 2,2′-disulfanediylbis(1-methylimidazole) hydrochlorite, and 1-methyl-3-sulfo-3H-imidazolium chloride. researchgate.net The formation of these products suggests a complex reaction mechanism that can be controlled to favor a specific outcome. For instance, optimal conditions for the preparation of each of these compounds have been identified, highlighting the synthetic utility of this oxidative pathway. researchgate.net

The proposed mechanism for the oxidation to the disulfide involves a multi-step process initiated by the formation of a radical cation and a chlorite (B76162) anion. researchgate.net Dimerization of the radical cations leads to the formation of the disulfide. The reaction conditions, such as the solvent and the molar ratio of reactants, play a crucial role in the yield of the resulting products. researchgate.net

| Reactant | Oxidizing Agent | Key Products | Reference |

|---|---|---|---|

| 1-methyl-1H-imidazole-2-thiol | Chlorine dioxide | 1-methylimidazole-2-sulfonic acid, 2,2′-disulfanediylbis(1-methylimidazole) hydrochlorite, 1-methyl-3-sulfo-3H-imidazolium chloride | researchgate.net |

Furthermore, oxidative desulfurization of imidazole-2-thiones represents another transformation pathway, leading to the corresponding imidazole (B134444) derivatives. nih.gov This process can be achieved using various oxidizing agents, and electrochemical methods have also been explored as a greener alternative. nih.gov

Reduction Processes of the Imidazole Ring

The reduction of the imidazole ring in compounds like 1-methyl-5-(propan-2-yl)-1H-imidazole-2-thiol is a less commonly explored transformation compared to the oxidation of the thiol group. The aromatic nature of the imidazole ring makes it relatively resistant to reduction. However, under specific conditions, the ring can be partially or fully reduced.

Nitrogen heterocycles, including imidazoles, are generally more electrophilic than benzene (B151609) and can be susceptible to reduction by strong reducing agents like complex metal hydrides. stackexchange.com For instance, the reduction of di-N-substituted imidazolium (B1220033) salts using reagents such as sodium borohydride (B1222165) can lead to the formation of imidazolines (dihydropyrimidines). stackexchange.com However, these reactions can be complex, and in some cases, may lead to ring-opening, yielding diamine derivatives, particularly in protic solvents. stackexchange.com The stability of the resulting reduced products can also be a concern, as they may be sensitive to acidic conditions. stackexchange.com

Electrophilic and Nucleophilic Substitution Reactions

The imidazole ring in this compound is susceptible to electrophilic substitution, while the thiol group is a key site for nucleophilic reactions.

Electrophilic Substitution: The imidazole ring is an electron-rich aromatic system, making it reactive towards electrophiles. Theoretical and experimental studies on imidazole and its derivatives show that electrophilic substitution typically occurs at the C4 and C5 positions, as these attacks lead to more stable intermediates. globalresearchonline.netuobabylon.edu.iqquora.com In the case of this compound, the C4 position would be the most likely site for electrophilic attack, as the C5 position is already substituted. Studies on related 1-methyl-5-substituted imidazoles have shown that electrophilic substitution reactions such as nitration, bromination, and acylation can occur on the imidazole ring. osi.lv

Nucleophilic Substitution: The thiol group of this compound can act as a potent nucleophile, particularly in its deprotonated thiolate form. This allows for a variety of nucleophilic substitution reactions, most notably alkylation and acylation at the sulfur atom. tandfonline.com These reactions are fundamental for the derivatization of imidazole-2-thiols. For example, the reaction with alkyl halides in the presence of a base leads to the formation of S-alkylated products.

| Reaction Type | Reagent | Site of Reaction | Product Type | Reference |

|---|---|---|---|---|

| Electrophilic Substitution | Nitrating agents, Halogens, Acylating agents | C4 of Imidazole Ring | 4-Substituted imidazole derivatives | globalresearchonline.netuobabylon.edu.iqosi.lv |

| Nucleophilic Substitution (Alkylation) | Alkyl halides | Sulfur atom of Thiol Group | S-Alkyl imidazole derivatives | tandfonline.com |

| Nucleophilic Substitution (Acylation) | Acyl halides, Anhydrides | Sulfur atom of Thiol Group | S-Acyl imidazole derivatives | tandfonline.com |

Addition Reactions Involving the Thiol and Imidazole Moieties

The nucleophilic character of the thiol group in imidazole-2-thiones facilitates addition reactions to electrophilic unsaturated systems, such as acetylenes and activated alkenes. tandfonline.com These reactions, often proceeding via a Michael-type addition, are valuable for the construction of more complex molecular architectures.

In the presence of a base, the thiol group can be deprotonated to form a thiolate anion, which then acts as the active nucleophile. This thiolate can add across the carbon-carbon multiple bond of activated alkenes (e.g., α,β-unsaturated ketones, esters, or nitriles) or acetylenes.

A study on the base-catalyzed reaction of substituted 1H-imidazole-2-thiols with (E)-pent-2-en-4-yn-1-ones demonstrated the involvement of both the thiol and the imidazole NH groups in a cyclization reaction to form 5H-imidazo[2,1-b] stackexchange.comtandfonline.comthiazine derivatives. researchgate.net This highlights the potential for intramolecular addition reactions following an initial intermolecular addition. The regioselectivity of these addition reactions can be influenced by steric and electronic factors of both the imidazole-2-thiol and the electrophilic partner. researchgate.net

Mechanistic Studies of Derivatization Reactions

The derivatization of this compound can proceed through various reaction pathways, with mechanistic understanding being crucial for controlling the reaction outcomes.

One example of a mechanistically studied derivatization is the reaction of 2-mercaptoimidazoles with N-(sulfonyl)phenyldichloroacetaldimines. scispace.com This reaction leads to the formation of N-(2-phenylimidazo[2,1-b] stackexchange.comtandfonline.comthiazol-3-yl)arenesulfonamides. The proposed mechanism involves an initial nucleophilic addition of the mercaptoimidazole to the activated azomethine group of the imine. This is followed by an intramolecular heterocyclization and subsequent aromatization through the elimination of hydrogen chloride to yield the final fused heterocyclic product. scispace.com

Another common derivatization involves the ring-opening of epoxides. The synthesis of derivatives of the related 1-methyl-1H-imidazole-2-thiol has been achieved through its reaction with epoxides, such as glycidol. semanticscholar.org This reaction proceeds via a nucleophilic attack of the thiol group on one of the carbon atoms of the epoxide ring, leading to the formation of a β-hydroxythioether derivative. This type of reaction is a versatile method for introducing functionalized side chains onto the imidazole-2-thiol scaffold.

Coordination Chemistry of 1 Methyl 5 Propan 2 Yl 1h Imidazole 2 Thiol and Its Metal Complexes

Ligand Properties and Coordination Modes of Imidazole-2-thiols

Imidazole-2-thiol ligands, including 1-methyl-5-(propan-2-yl)-1H-imidazole-2-thiol, are a class of heterocyclic compounds that exhibit thione-thiol tautomerism. The thione form, where the sulfur is a thocarbonyl group, is generally the most stable. These ligands are known for their ability to coordinate with a variety of metal ions, acting as versatile building blocks in coordination chemistry. niscpr.res.intandfonline.com

The coordination versatility of imidazole-2-thiols stems from the presence of two potential donor atoms: the exocyclic sulfur atom and the endocyclic nitrogen atom of the imidazole (B134444) ring. rsc.org The sulfur atom, being a soft donor, readily coordinates to soft metal ions. alfa-chemistry.com Noncovalent interactions involving sulfur are also significant in determining the structure and stability of the resulting complexes. acs.orgacs.org

The imidazole ring contains two nitrogen atoms. One is typically bonded to a hydrogen atom or an alkyl group (in this case, a methyl group), and the other possesses a lone pair of electrons, making it a potential coordination site. wikipedia.orgnih.gov The iminic nitrogen (C=N-C) is the one that usually binds to metal ions. wikipedia.org The nature of the metal ion and the reaction conditions dictate whether coordination occurs through the sulfur atom, the nitrogen atom, or both.

Imidazole-2-thiol derivatives can act as monodentate, bidentate, or bridging ligands. mdpi.com As a monodentate ligand, coordination can occur either through the sulfur atom or the iminic nitrogen atom. jocpr.com When both the sulfur and a nitrogen atom from the imidazole ring coordinate to the same metal center, they form a chelate ring, which generally enhances the stability of the resulting complex. rsc.org The deprotonation of the thiol group to form a thiolate can facilitate this chelation. rsc.orgresearchgate.net

Synthesis and Structural Elucidation of Metal-Imidazole-2-thiol Complexes

The synthesis of metal complexes with imidazole-2-thiol ligands typically involves the reaction of a metal salt with the ligand in a suitable solvent. rdd.edu.iquomustansiriyah.edu.iq The stoichiometry of the reactants and the reaction conditions can be varied to obtain complexes with different coordination numbers and geometries.

Transition metals like cobalt (Co) and zinc (Zn) readily form complexes with imidazole and thiol-containing ligands.

Cobalt Complexes: Cobalt(II) complexes with imidazole derivatives have been synthesized and characterized. nih.govijper.orgunex.es For instance, reacting a cobalt(II) salt with an imidazole-based ligand can yield complexes with tetrahedral or octahedral geometries, depending on the ligand-to-metal ratio and the presence of other coordinating anions. nih.govmdpi.com

Zinc Complexes: Zinc(II) forms stable complexes with imidazole-2-thiol derivatives. In the case of methimazole (B1676384) (1-methyl-1H-imidazole-2-thiol), a closely related compound, tetrahedral S-coordinated complexes have been synthesized. rsc.orgresearchgate.net The deprotonation of the ligand can lead to the formation of neutral complexes where the thiolate acts as a chelating ligand, coordinating through both nitrogen and sulfur. rsc.orgrsc.org

The general synthetic route for these complexes can be represented as: MCl₂ + n(L) → [M(L)ₙ]Cl₂ where M = Co(II) or Zn(II), and L = this compound.

A variety of spectroscopic and crystallographic techniques are employed to elucidate the structure and bonding in metal-imidazole-2-thiol complexes.

Spectroscopic Characterization:

Infrared (IR) Spectroscopy: IR spectroscopy is useful for determining the coordination mode of the ligand. Changes in the vibrational frequencies of the C=S and C=N bonds upon coordination provide evidence of metal-ligand bond formation. qu.edu.iqresearchgate.net The appearance of new bands in the far-IR region can be attributed to M-N and M-S stretching vibrations. qu.edu.iq

UV-Visible Spectroscopy: The electronic spectra of transition metal complexes provide information about the geometry of the metal center. For example, the d-d transitions observed for Co(II) complexes can distinguish between tetrahedral and octahedral coordination environments. rdd.edu.iquomustansiriyah.edu.iq

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and its complexes in solution. Changes in the chemical shifts of the protons and carbons of the imidazole ring upon coordination can confirm the binding of the ligand to the metal. rsc.orgrdd.edu.iq

Representative Spectroscopic Data for Related Metal-Imidazole Complexes

| Technique | Ligand | Metal Complex | Key Observations and Interpretations |

|---|---|---|---|

| IR | Imidazole-azo derivative | [Co(L)Cl₂(H₂O)₂] | Shift in ν(C=N) and ν(N=N) bands indicating coordination through nitrogen atoms. New bands for ν(M-N). rdd.edu.iqqu.edu.iq |

| UV-Vis | Imidazole-azo derivative | [Co(L)Cl₂(H₂O)₂] | Bands consistent with an octahedral geometry around the Co(II) ion. rdd.edu.iq |

| ¹H NMR | Methimazole | Zn(MeImHS)₄₂ | Downfield shift of N-H proton signal upon coordination. rsc.org |

Representative Crystallographic Data for a Related Zinc Complex

| Compound | Crystal System | Space Group | Key Structural Features |

|---|

| [Zn(MeImHS)₂I₂] | Monoclinic | P2₁/n | Tetrahedral ZnI₂S₂ core with the methimazole ligands S-coordinating to the zinc center. rsc.org |

Applications of Imidazole-2-thiol Metal Complexes in Non-Biological Catalysis

While much of the research on imidazole-containing metal complexes has focused on their biological applications, there is growing interest in their use as catalysts in a variety of organic transformations. nih.govacs.orgresearchgate.net The presence of both soft (sulfur) and hard/borderline (nitrogen) donor atoms allows for the fine-tuning of the electronic and steric properties of the metal center, which is crucial for catalytic activity.

The catalytic potential of metal complexes is often linked to the ability of the metal center to switch between different oxidation states and to coordinate with substrates. The imidazole-2-thiol ligand can stabilize different oxidation states of the metal and provide a specific coordination environment conducive to catalysis.

Although specific examples of non-biological catalysis using complexes of this compound are not yet reported, related complexes have shown promise. For instance, backbone thio-functionalized imidazol-2-ylidene-metal complexes have been synthesized and their catalytic activity explored. acs.org Metal complexes with sulfur-donor ligands are known to be active in various catalytic processes. alfa-chemistry.com Given the structural similarities, it is plausible that complexes of this compound with transition metals could find applications in areas such as oxidation, reduction, and cross-coupling reactions. Further research in this area is warranted to explore the full catalytic potential of these versatile compounds. mdpi.com

Computational and Theoretical Chemistry Studies of 1 Methyl 5 Propan 2 Yl 1h Imidazole 2 Thiol

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in modern computational chemistry for predicting the behavior of molecules at the electronic level. These methods are routinely used to study imidazole-based compounds.

DFT calculations can provide a detailed picture of the electronic structure of 1-methyl-5-(propan-2-yl)-1H-imidazole-2-thiol. By solving approximations of the Schrödinger equation, various molecular properties and reactivity descriptors can be determined. These parameters are crucial for understanding the chemical behavior of the molecule.

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical stability and reactivity of a molecule. A smaller gap generally implies higher reactivity. Other parameters such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness can also be derived from the HOMO and LUMO energies, offering further insights into the molecule's reactivity.

Table 1: Predicted Electronic Properties and Reactivity Descriptors (Illustrative) (Note: The following data is illustrative and based on typical values for similar imidazole-2-thiol derivatives, as specific studies on this compound are not available.)

| Parameter | Value (Illustrative) | Description |

| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital; related to the ability to donate an electron. |

| LUMO Energy | -1.5 eV | Energy of the lowest unoccupied molecular orbital; related to the ability to accept an electron. |

| HOMO-LUMO Gap | 4.7 eV | A measure of chemical stability and reactivity. |

| Ionization Potential | 6.2 eV | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity | 1.5 eV | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | 3.85 | A measure of the ability of the molecule to attract electrons. |

| Chemical Hardness (η) | 2.35 | A measure of resistance to change in electron distribution. |

These calculations would also reveal the distribution of electron density and the molecular electrostatic potential (MEP), which can identify the regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), thereby predicting sites for chemical reactions.

Imidazole-2-thiol derivatives can exist in two tautomeric forms: the thione form (C=S) and the thiol form (S-H). The position of this equilibrium is influenced by factors such as the solvent and the electronic nature of the substituents on the imidazole (B134444) ring. DFT calculations are highly effective in determining the relative stabilities of these tautomers.

By optimizing the geometry of each tautomer and calculating their total electronic energies, the more stable form can be identified. The energy difference between the tautomers allows for the calculation of the equilibrium constant. Theoretical studies on similar compounds have shown that the thione form is often more stable than the thiol form in the gas phase and in various solvents.

Table 2: Calculated Relative Energies of Tautomers (Illustrative) (Note: This data is hypothetical and for illustrative purposes.)

| Tautomer | Relative Energy (kcal/mol) | Predicted Stability |

| Thione form | 0.00 | More Stable |

| Thiol form | +2.5 | Less Stable |

These calculations can be extended to map out the potential energy surface for the tautomerization process, identifying the transition state and the energy barrier for the interconversion. This provides a complete picture of the dynamics of the tautomeric equilibrium.

Computational modeling can be used to investigate the mechanisms of reactions involving this compound. By mapping the potential energy surface of a reaction, stationary points such as reactants, products, intermediates, and transition states can be located. This allows for a detailed understanding of the reaction pathway, including the activation energies and reaction kinetics.

For instance, the oxidation of the thiol group is a common reaction for this class of compounds. DFT calculations could be used to model the stepwise mechanism of oxidation by various agents, identifying the key intermediates and the rate-determining step of the reaction. Such studies are invaluable for rationalizing experimental observations and for designing new synthetic routes.

Molecular Dynamics and Conformational Analysis

While this compound is a relatively rigid molecule, the isopropyl group has rotational freedom. Molecular dynamics (MD) simulations and conformational analysis can be employed to study the flexibility of this group and its preferred orientations.

MD simulations track the atomic motions of a molecule over time, providing insights into its dynamic behavior and conformational landscape. These simulations can reveal the most populated conformations and the energy barriers between them. Conformational analysis, on the other hand, systematically explores the potential energy surface as a function of rotatable bonds to identify the most stable conformers. Understanding the conformational preferences of the molecule is important as it can influence its packing in the solid state and its interaction with other molecules.

In Silico Approaches for Ligand Design and Interaction Prediction

Imidazole-2-thiol derivatives are known to exhibit a range of biological activities, and computational methods are widely used in the design of new drug candidates based on this scaffold. In silico techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies can be used to predict the interaction of this compound with biological targets like enzymes or receptors.

Molecular docking simulations can predict the binding mode and affinity of the molecule within the active site of a target protein. These simulations provide a 3D model of the ligand-protein complex, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking that contribute to binding. This information is crucial for understanding the molecular basis of the compound's biological activity and for guiding the design of more potent analogs.

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new, untested compounds, thereby accelerating the drug discovery process.

Supramolecular Chemistry and Self Assembly of 1 Methyl 5 Propan 2 Yl 1h Imidazole 2 Thiol Derivatives

Hydrogen Bonding Interactions in Solid-State and Solution

While 1-methyl-5-(propan-2-yl)-1H-imidazole-2-thiol lacks the traditional N-H donor present in unsubstituted imidazoles, it can still participate in hydrogen bonding through several mechanisms. In the solid state, the thione sulfur atom is a potential hydrogen bond acceptor. Crystal structures of related imidazole-2-thione derivatives show the presence of various weak hydrogen bonds.

In the absence of strong hydrogen bond donors, C-H···S and C-H···N interactions become significant in directing the crystal packing. The protons of the methyl and isopropyl groups, as well as the aromatic C-H protons of the imidazole (B134444) ring, can act as weak hydrogen bond donors to the sulfur atom or the non-methylated nitrogen atom of a neighboring molecule.

In solution, the potential for hydrogen bonding with solvent molecules can influence solubility and conformational preferences. In protic solvents, the thione sulfur can accept hydrogen bonds, while in aprotic polar solvents, dipole-dipole interactions may predominate. NMR studies on related N-alkylated imidazole derivatives in various solvents can provide insights into these solution-state interactions, often observed as changes in the chemical shifts of the C-H protons adjacent to the potential hydrogen-bonding sites. The unique structure of imidazole, with its electron-rich nitrogen and an NH proton donor, enables it to act as both a hydrogen bond donor and acceptor. vu.nl

Table 1: Potential Hydrogen Bonding Interactions in this compound Derivatives

| Donor | Acceptor | Type of Interaction | Phase |

| C-H (methyl) | S (thione) | Weak Hydrogen Bond | Solid-State |

| C-H (isopropyl) | S (thione) | Weak Hydrogen Bond | Solid-State |

| C-H (imidazole ring) | S (thione) | Weak Hydrogen Bond | Solid-State |

| C-H (imidazole ring) | N (imidazole ring) | Weak Hydrogen Bond | Solid-State |

| Solvent (protic) | S (thione) | Hydrogen Bond | Solution |

π-π Stacking and Aromatic Interactions

The imidazole ring in this compound is an aromatic system capable of engaging in π-π stacking interactions. These interactions are a significant driving force in the formation of ordered structures in the solid state. In the crystal packing of aromatic heterocycles, π-π stacking can manifest in various geometries, including face-to-face, edge-to-face, and offset or slipped-stack arrangements.

For imidazole derivatives, slipped-stack arrangements are common, where the centroid-to-centroid distance between adjacent rings is typically in the range of 3.5 to 3.9 Å. researchgate.netmdpi.com The presence of the methyl and isopropyl substituents can influence the stacking geometry by introducing steric hindrance, potentially leading to more offset arrangements. These interactions are crucial for the stability of the resulting supramolecular architectures. The electron-rich nature of the imidazole ring also facilitates a variety of intermolecular non-covalent interactions, including the enhancement of π-π interactions. mdpi.com

Table 2: Typical Geometries of π-π Stacking Interactions in Imidazole Derivatives

| Stacking Geometry | Centroid-Centroid Distance (Å) | Interplanar Distance (Å) | Slippage (Å) |

| Face-to-Face | ~3.5 - 3.8 | ~3.3 - 3.6 | < 1.8 |

| Slipped-Stack | ~3.5 - 4.0 | ~3.3 - 3.8 | > 1.8 |

| Edge-to-Face | ~4.5 - 5.5 | - | - |

Self-Assembly of Imidazole-2-thiol Derivatives into Ordered Structures

The combination of hydrogen bonding and π-π stacking interactions can lead to the self-assembly of this compound derivatives into well-defined, ordered structures such as tapes, sheets, or three-dimensional networks. mdpi.com The directionality of these non-covalent interactions provides a means to control the formation of these supramolecular architectures.

For instance, a combination of C-H···S hydrogen bonds and offset π-π stacking could lead to the formation of one-dimensional chains or tapes. These tapes could then further assemble into two-dimensional sheets through weaker van der Waals interactions involving the alkyl substituents. The specific nature of the self-assembled structure will be highly dependent on factors such as the solvent used for crystallization and the presence of any templating agents. The unique interplay between ligands and metal ions is crucial in defining their properties, such as binding strength and topology, making these systems distinct from their all-organic counterparts. bldpharm.com

Design of Receptors and Molecular Recognition Systems

The imidazole-2-thiol scaffold can be a valuable component in the design of synthetic receptors for molecular recognition. The thione group can act as a binding site for various guest molecules through hydrogen bonding or coordination to metal ions. The imidazole ring itself provides a platform for the attachment of other functional groups to create a specific binding cavity. nih.govacs.org

Derivatives of this compound could be designed to recognize specific anions or neutral molecules. For example, the incorporation of additional hydrogen bond donors elsewhere on the molecule could create a receptor for oxyanions. The isopropyl group, while primarily providing steric bulk, could also play a role in defining the shape and size of a binding pocket, thus contributing to the selectivity of the receptor. The amphoteric nature of the imidazole ring allows it to function as a selective and effective receptor system for anions, cations, and even neutral organic molecules. nih.gov

Supramolecular Assemblies for Controlled Release (non-biological focus)

Supramolecular assemblies formed from derivatives of this compound hold potential for the development of materials for the controlled release of small molecules. For instance, these molecules could act as low-molecular-weight gelators, forming stimuli-responsive gels in certain solvents. acs.org

The gel network would be held together by the non-covalent interactions discussed previously. A guest molecule could be physically entrapped within this network and released upon the application of an external stimulus, such as a change in temperature or the introduction of a competitive binding species that disrupts the supramolecular assembly. The reversible nature of the non-covalent bonds allows for the design of "smart" materials that can release their payload in a controlled manner. rsc.orgnih.gov The development of such materials is of interest for applications in areas like catalysis, sensing, and materials science, where the precise delivery of a chemical agent is required.

Catalytic Applications of 1 Methyl 5 Propan 2 Yl 1h Imidazole 2 Thiol in Organic Transformations

Organocatalysis and Nucleophilic Catalysis

Organocatalysis involves the use of small organic molecules to accelerate chemical reactions. Imidazole (B134444) and thiol moieties are well-known functional groups in organocatalysis. The imidazole ring can act as a base or a nucleophile, while the thiol group is a potent nucleophile, especially in its thiolate form.

Thiol-Michael Addition Reactions

The Thiol-Michael addition is a classic example of a reaction where a thiol-containing compound could act as a catalyst. researchgate.net This reaction involves the addition of a nucleophile (a different thiol) to an electron-deficient alkene, such as an α,β-unsaturated carbonyl compound. The catalysis can proceed through two primary mechanisms: base catalysis or nucleophilic catalysis. rsc.org

In a base-catalyzed mechanism, a basic catalyst deprotonates the nucleophilic thiol to form a more reactive thiolate anion, which then attacks the Michael acceptor. researchgate.net An imidazole-containing molecule could potentially act as such a base.

In nucleophilic catalysis, the catalyst itself first adds to the Michael acceptor, forming a reactive intermediate that is then more susceptible to attack by the nucleophilic thiol. rsc.orgmdpi.com

While this is a well-established reaction type, no studies were found that specifically employed 1-methyl-5-(propan-2-yl)-1H-imidazole-2-thiol as the catalyst.

Other Addition and Condensation Reactions

The functional groups within this compound suggest potential for catalyzing other reactions. For instance, the basic nitrogen on the imidazole ring could catalyze condensation reactions like aldol (B89426) or Knoevenagel condensations by deprotonating a pronucleophile. However, specific examples and performance data for the title compound are not documented.

Metal-Free Catalysis

Metal-free catalysis is a significant area of green chemistry, aiming to replace potentially toxic and expensive metal catalysts with organic alternatives. rsc.org Imidazole derivatives have been explored as metal-free catalysts for various transformations. ias.ac.in Given its structure, this compound falls into the category of molecules that could be investigated for such applications, but as of now, no specific research has been published.

Latent Catalyst Systems and Controlled Polymerization

Latent catalysts are species that are inactive until triggered by an external stimulus like heat, light, or a chemical agent. This allows for control over the initiation of a reaction, which is particularly useful in polymerization and materials science. Imidazole derivatives have been used to create latent catalysts for epoxy resin systems. google.com The concept often involves blocking the active catalytic site, which is later unblocked to initiate polymerization. There is no available information to suggest that this compound has been developed or studied as a latent catalyst for controlled polymerization or other applications.

Role in Multi-Component Reactions

Multi-component reactions (MCRs) are processes where three or more reactants combine in a single step to form a product that contains atoms from all starting materials. nih.gov These reactions are highly efficient and are often promoted by catalysts. Imidazole itself has been shown to be an effective organocatalyst for certain MCRs. ias.ac.inrsc.org The potential for this compound to act as a catalyst in such reactions is plausible due to its functional groups, but specific studies demonstrating this role have not been found.

Applications of 1 Methyl 5 Propan 2 Yl 1h Imidazole 2 Thiol in Advanced Materials Science

Incorporation into Polymeric Systems

The incorporation of specific imidazole (B134444) and thiol functionalities is a known strategy for creating advanced polymers with tailored properties. Imidazole-based monomers are utilized in the synthesis of poly(ionic liquid)s (PILs), which serve as solid polymer electrolytes with high ion conductivity for applications in batteries and sensors. mdpi.com Thiol-ene photopolymerization is another route where thiol groups are reacted with 'ene' functional groups to form flexible and transparent ionogels. rsc.org

While direct studies detailing the polymerization of 1-methyl-5-(propan-2-yl)-1H-imidazole-2-thiol were not identified, its structure suggests potential as a monomer or modifying agent. The thiol group could participate in thiol-ene reactions, while the imidazole ring could be functionalized to enable polymerization, potentially leading to materials with enhanced thermal stability or specific catalytic properties. chemimpex.com For instance, copolymers containing 1-methyl-2-phenyl-imidazole moieties have been synthesized for photovoltaic applications, demonstrating that the imidazole unit can be successfully integrated into polymer main chains to influence electronic properties. mdpi.com

Application in Optical Materials (e.g., dyes for solar cells, transparent resins)

Imidazole derivatives have been extensively investigated as components of organic dyes for Dye-Sensitized Solar Cells (DSSCs). nih.gov In a typical DSSC, a sensitizing dye absorbs light and injects electrons into a semiconductor, generating a photocurrent. sigmaaldrich.comtcichemicals.com The performance of the cell is highly dependent on the dye's optical and electronic properties. nih.gov Imidazole-based dyes are attractive due to their strong light absorption, good thermal and photochemical stability, and the ease with which their structure can be modified to tune performance. nih.govnih.gov

Although this compound itself has not been specifically reported as a dye, its core structure is relevant. The imidazole ring can act as a π-conjugated spacer or an electron donor group within a larger dye molecule. nih.gov The thiol group could serve as an anchoring point to the semiconductor surface (e.g., TiO2), a critical feature for efficient electron injection, or it could be used as a synthetic handle to build more complex dye structures.

Surface Modification and Adsorption Studies

The most well-documented application for compounds structurally similar to this compound is in surface modification, particularly for the prevention of metal corrosion. The thiol (-SH) group has a strong affinity for many metal surfaces, enabling the formation of self-assembled monolayers (SAMs) that act as a protective barrier.

Detailed research on the closely related compound 1-methyl-1H-imidazole-2-thiol (also known as 2-mercapto-1-methyl imidazole, MMI) demonstrates its effectiveness as a corrosion inhibitor for copper. mdpi.com Studies show that MMI molecules adsorb onto the copper surface, separating it from the corrosive medium. mdpi.com The adsorption mechanism involves both the sulfur atom of the thiol group and the nitrogen atoms within the imidazole ring. mdpi.com

Mechanism of Action:

Active Adsorption Sites: Quantum chemical calculations indicate that the exocyclic sulfur atom and the nitrogen atoms in the imidazole ring are active sites for adsorption. mdpi.com

Bond Formation: X-ray Photoelectron Spectroscopy (XPS) confirms the formation of Cu–S bonds on the metal surface, indicating chemisorption. The presence of Cu–N bonds is also detected, showing coordination between the metal and the imidazole ring. mdpi.com

Protective Film: This dual interaction allows MMI to form a stable, protective film on the copper surface, inhibiting corrosive processes. The inhibition efficiency of a controlled-release system using MMI was found to reach 88.2%. mdpi.com

It is reasonable to infer that this compound would exhibit similar surface adsorption properties due to the identical imidazole-thiol headgroup. The primary difference, the propan-2-yl (isopropyl) group at the 5-position, would likely influence the packing density and orientation of the molecules in the self-assembled layer due to steric effects, and modify the compound's solubility.

Table 1: Electrochemical Data for Copper Corrosion Inhibition by 1-methyl-1H-imidazole-2-thiol (MMI) in 0.5 M NaCl Solution

This table presents data from electrochemical impedance spectroscopy (EIS) on a system using a Metal-Organic Framework (AMOF) for the controlled delivery of MMI. The data shows how the presence of the inhibitor significantly increases charge transfer resistance, indicating effective corrosion inhibition.

| System | Rs (Ω cm²) | Rct (Ω cm²) | Inhibition Efficiency (η%) |

|---|---|---|---|

| Blank (NaCl solution only) | 15.2 | 1560 | - |

| AMOF only | 15.4 | 2230 | 30.0 |

| AMOF@MMI (Inhibitor) | 14.8 | 13230 | 88.2 |

Data sourced from research on 1-methyl-1H-imidazole-2-thiol (MMI). Rs: solution resistance; Rct: charge transfer resistance. A higher Rct value corresponds to slower corrosion.

Functional Materials Development

The development of functional materials leverages the specific chemical properties of molecules to achieve targeted outcomes. Based on the characteristics of its constituent parts, this compound is a candidate for creating various functional materials.

Corrosion Inhibitors: As detailed in the previous section, the most direct application is in the development of advanced corrosion inhibitors. This can include its use in protective coatings or in smart-release systems, such as loading into porous carriers like metal-organic frameworks (MOFs), which release the inhibitor in response to environmental triggers. mdpi.com

Ligands for MOFs and Catalysts: The imidazole ring and thiol group are both effective coordinating sites for metal ions. This suggests the potential use of this compound as an organic linker for the synthesis of novel MOFs. Such materials could be designed for applications in gas storage, separation, or catalysis. mdpi.com Other imidazole derivatives are already used as ligands in catalytic processes to improve reaction efficiency. chemimpex.com

Biomimetic Materials: In biochemistry, the imidazole group (present in the amino acid histidine) and the thiol group (in cysteine) are crucial components of many enzyme active sites. This dual functionality makes imidazole-thiol compounds valuable for creating materials that mimic biological functions, such as catalysts or sensors. nih.gov

Future Perspectives and Emerging Research Directions for 1 Methyl 5 Propan 2 Yl 1h Imidazole 2 Thiol

Development of Novel and Sustainable Synthetic Routes

The future synthesis of 1-methyl-5-(propan-2-yl)-1H-imidazole-2-thiol will likely be driven by the principles of green chemistry, emphasizing efficiency, sustainability, and the use of environmentally benign reagents and conditions. nih.gov While classical methods for imidazole (B134444) synthesis exist, emerging research points towards more sophisticated and sustainable approaches.

One promising direction is the adaptation of multicomponent reactions (MCRs). MCRs offer a streamlined approach to complex molecules by combining three or more reactants in a single step, often with high atom economy. nih.gov A potential MCR strategy for the target molecule could involve the reaction of an appropriately substituted α-aminoketone, an isothiocyanate, and a methylating agent.

Furthermore, the use of microwave and ultrasound irradiation as green tools in organic synthesis is gaining traction. nih.gov These techniques can significantly reduce reaction times, improve yields, and often eliminate the need for harsh solvents. Future research could focus on developing microwave-assisted or sonochemical methods for the synthesis of this compound.

Below is a table outlining potential sustainable synthetic strategies that could be explored.

| Synthetic Strategy | Key Features | Potential Advantages |

| Multicomponent Reactions (MCRs) | One-pot synthesis from three or more starting materials. | High atom economy, reduced waste, simplified purification. nih.gov |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Rapid reaction times, increased yields, energy efficiency. nih.gov |

| Ultrasound-Assisted Synthesis (Sonochemistry) | Application of ultrasonic waves to enhance chemical reactivity. | Milder reaction conditions, improved mass transfer. nih.gov |

| Flow Chemistry | Continuous synthesis in a microreactor system. | Precise control over reaction parameters, enhanced safety, scalability. |

Exploration of Advanced Catalytic Systems

The imidazole and thiol moieties of this compound offer multiple sites for catalytic functionalization, opening doors to the synthesis of a diverse range of derivatives with tailored properties. Future research will likely focus on the application of advanced catalytic systems, particularly those involving transition metals, for C-H activation and cross-coupling reactions. rsc.orgnih.gov

Palladium and nickel-catalyzed C-H activation/arylation or alkenylation reactions have become powerful tools for the direct functionalization of heterocyclic compounds. nih.govjst.go.jpacs.org These methods could be applied to the C4 position of the imidazole ring in this compound, allowing for the introduction of various aryl or vinyl substituents. Such modifications could be used to tune the electronic and steric properties of the molecule for specific applications.

Moreover, the thiol group can be a versatile handle for further transformations. For instance, it can participate in transition metal-catalyzed cross-coupling reactions to form C-S bonds, leading to the synthesis of novel thioethers. The development of catalytic systems that can selectively functionalize either the imidazole ring or the thiol group will be a key area of future investigation.

The following table summarizes potential catalytic systems for the functionalization of the target molecule.

| Catalytic System | Target Transformation | Potential Applications |

| Palladium/Ligand Complexes | C-H Arylation/Alkenylation at C4 | Synthesis of functional materials, pharmaceutical intermediates. jst.go.jp |

| Nickel/Ligand Complexes | C-H Arylation/Alkenylation at C4 | Cost-effective alternative to palladium for C-C bond formation. rsc.orgnih.gov |

| Copper-Catalyzed Cross-Coupling | C-S Bond Formation | Synthesis of thioethers with potential biological activity. |

| Rhodium/Iridium Catalysis | Directed C-H Functionalization | Regioselective introduction of functional groups. oup.com |

Integration into Advanced Supramolecular Architectures

The ability of imidazole-containing molecules to participate in a variety of non-covalent interactions, such as hydrogen bonding and metal coordination, makes them excellent building blocks for supramolecular chemistry. mdpi.com Future research on this compound will undoubtedly explore its potential in the construction of advanced supramolecular architectures.

The thiol group provides a strong anchoring point for the formation of self-assembled monolayers (SAMs) on metal surfaces, such as gold. mdpi.com The resulting SAMs could find applications in molecular electronics, sensing, and as corrosion inhibitors. researchgate.net The structure of the imidazole headgroup can be systematically varied to control the packing and properties of the monolayer.

Furthermore, the nitrogen atoms of the imidazole ring can act as ligands for metal ions, leading to the formation of metal-organic frameworks (MOFs) or coordination polymers. eventact.com By carefully selecting the metal ions and any co-ligands, it may be possible to construct porous materials with tailored properties for applications in gas storage, separation, and catalysis.

| Supramolecular Architecture | Key Interactions | Potential Applications |

| Self-Assembled Monolayers (SAMs) | Thiol-gold interaction, intermolecular forces. | Molecular electronics, biosensors, corrosion inhibition. mdpi.comresearchgate.net |

| Metal-Organic Frameworks (MOFs) | Imidazole-metal coordination bonds. | Gas storage and separation, catalysis, drug delivery. eventact.com |

| Hydrogen-Bonded Networks | Imidazole N-H and C=S hydrogen bonding. | Crystal engineering, functional organic materials. |

| Host-Guest Complexes | Encapsulation of small molecules within a supramolecular host. | Drug delivery, molecular recognition. |

Leveraging Computational Methods for Predictive Design

Computational chemistry and molecular modeling are indispensable tools in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds and materials. nih.gov For this compound, computational methods will play a crucial role in guiding future experimental work.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of the molecule. tandfonline.com For example, DFT can be used to predict the most likely sites for electrophilic and nucleophilic attack, providing insights into its chemical reactivity. nih.gov It can also be used to calculate NMR chemical shifts and vibrational frequencies to aid in the characterization of the compound and its derivatives. tandfonline.com

Molecular dynamics (MD) simulations can be used to study the behavior of this compound in different environments, such as in solution or as part of a supramolecular assembly. tandfonline.com For instance, MD simulations could be used to model the formation of SAMs on a gold surface, providing insights into the packing and orientation of the molecules.

The table below highlights key computational methods and their potential applications in the study of this compound.

| Computational Method | Information Gained | Application in Research |

| Density Functional Theory (DFT) | Electronic structure, molecular orbitals (HOMO/LUMO), electrostatic potential, reactivity indices. nih.govtandfonline.com | Predicting reaction pathways, interpreting spectroscopic data, designing new derivatives. |

| Molecular Dynamics (MD) | Conformational analysis, intermolecular interactions, self-assembly behavior. tandfonline.com | Simulating the formation of SAMs and other supramolecular structures. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of chemical bonds and non-covalent interactions. nih.gov | Understanding the nature of intermolecular forces in supramolecular assemblies. |

| Molecular Docking | Prediction of binding modes and affinities to biological macromolecules. tandfonline.com | Virtual screening for potential biological targets. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-methyl-5-(propan-2-yl)-1H-imidazole-2-thiol, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via cyclization of amido-nitriles using nickel catalysts or via cycloaddition reactions between isocyanoacetate derivatives and imidoyl chlorides . Key parameters include:

- Catalyst choice : Nickel catalysts enhance cyclization efficiency but may require inert atmospheres.

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

- Temperature : Reactions typically proceed at 80–100°C; higher temperatures risk decomposition of the thiol group.

- Validation : Monitor reaction progress via TLC and confirm purity using HPLC (>95%) and NMR (e.g., δ ~12.5 ppm for thiol proton) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Analytical techniques :

- NMR : NMR should show characteristic peaks: δ 1.2–1.4 ppm (isopropyl CH), δ 3.6–3.8 ppm (N–CH), and δ 6.5–7.0 ppm (imidazole C–H) .

- IR spectroscopy : Confirm S–H stretch at 2550–2600 cm and C=N imidazole ring vibrations at 1600–1650 cm .

- X-ray crystallography : Resolve crystal packing and confirm stereochemistry using SHELX software for refinement .

Q. What preliminary biological screening assays are recommended for this compound?

- Antimicrobial activity : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Imidazole-thiol derivatives often show MIC values <50 µg/mL .

- Enzyme inhibition : Test cyclooxygenase (COX-1/COX-2) inhibition via fluorometric assays; IC values <10 µM suggest anti-inflammatory potential .

Advanced Research Questions

Q. How do substituent modifications (e.g., alkyl vs. aryl groups) on the imidazole ring affect biological activity?

- Structure-Activity Relationship (SAR) :

- Isopropyl group (position 5) : Enhances lipophilicity, improving blood-brain barrier penetration for neuroprotective studies .

- Methyl group (position 1) : Reduces metabolic degradation compared to ethyl analogs, as shown in pharmacokinetic studies .

- Data comparison :

| Derivative | Anticancer IC (µM) | COX-2 Inhibition (%) |

|---|---|---|

| 1-Methyl-5-isopropyl | 12.3 ± 1.2 | 78 ± 5 |

| 1-Ethyl-5-phenyl | 18.9 ± 2.1 | 65 ± 4 |

| Source: Adapted from |

Q. What computational strategies can predict binding modes of this compound with biological targets?

- Molecular docking : Use AutoDock Vina to model interactions with COX-2 (PDB: 5IKT). The thiol group forms hydrogen bonds with Tyr-385, while the isopropyl group occupies a hydrophobic pocket .

- MD simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes; RMSD <2 Å indicates stable binding .

Q. How can contradictory data on the compound’s solubility and stability be resolved?

- Contradictions : Some studies report aqueous solubility >1 mg/mL, while others note precipitation at pH <6 .

- Resolution :

- pH-dependent studies : Measure solubility across pH 4–8; imidazole-thiols are more soluble at alkaline pH due to deprotonation .

- Stability assays : Use LC-MS to track degradation products under UV light or oxidative conditions (e.g., HO). Thiol oxidation to disulfides is a common pathway .

Methodological Challenges and Solutions

Q. What are the limitations of current synthetic methods, and how can they be optimized?

- Limitations : Low yields (<40%) in cycloaddition routes due to competing side reactions .

- Optimization :

- Flow chemistry : Continuous flow reactors reduce side reactions (yield improvement to 65%) .

- Microwave-assisted synthesis : Reduces reaction time from 12 hours to 2 hours at 120°C .

Q. How can researchers address discrepancies in reported biological activity data?

- Standardization :

- Use identical cell lines (e.g., HeLa for cytotoxicity) and assay conditions (e.g., 48 hr incubation) .

- Validate results with orthogonal assays (e.g., ATP-based viability assays vs. apoptosis markers) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.